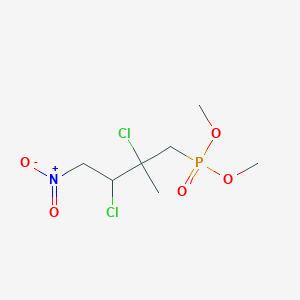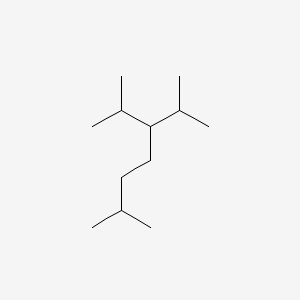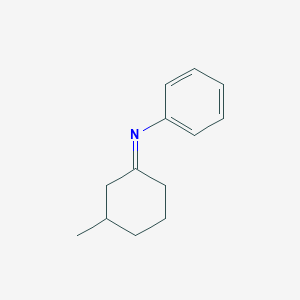
Benzenamine, N-(3-methylcyclohexylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(3-methylcyclohexylidene)- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzenamine group attached to a 3-methylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(3-methylcyclohexylidene)- typically involves the reaction of benzenamine with 3-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the benzenamine and the 3-methylcyclohexanone.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(3-methylcyclohexylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(3-methylcyclohexylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The aromatic ring of benzenamine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of benzoquinone derivatives.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Substitution reactions can produce various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-(3-methylcyclohexylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(3-methylcyclohexylidene)- involves its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atom, making it a tertiary amine.
Benzenamine, 3-methyl-: This compound has a methyl group attached to the benzene ring, making it a primary amine.
Cyclohexylamine: This compound has a cyclohexyl group attached to the nitrogen atom, making it a primary amine.
Uniqueness
Benzenamine, N-(3-methylcyclohexylidene)- is unique due to the presence of both a benzenamine group and a 3-methylcyclohexylidene moiety. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62049-88-1 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-methyl-N-phenylcyclohexan-1-imine |
InChI |
InChI=1S/C13H17N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
WPGOTMWEAKHBPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=NC2=CC=CC=C2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxabicyclo[3.1.0]hexan-2-YL hexanoate](/img/structure/B14554592.png)
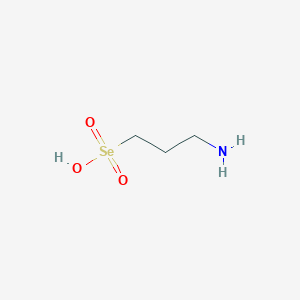
![2-[(4-Chlorophenyl)sulfanyl]-4-nitrothiophene](/img/structure/B14554622.png)
![(1R,2R)-1-[(2-Chloroethoxy)methoxy]-2-ethoxycyclopropane](/img/structure/B14554623.png)
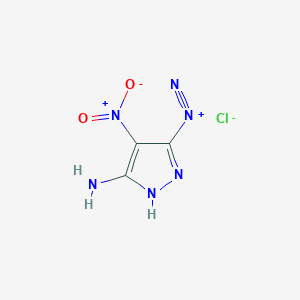
![(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate](/img/structure/B14554637.png)
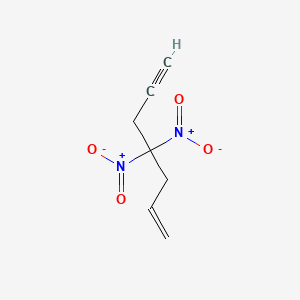
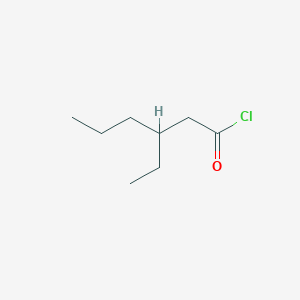
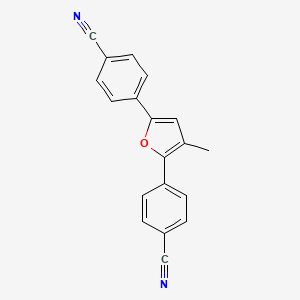
![N-(tert-Butoxycarbonyl)-O-[(2,3-dichlorophenyl)methyl]-L-tyrosine](/img/structure/B14554654.png)
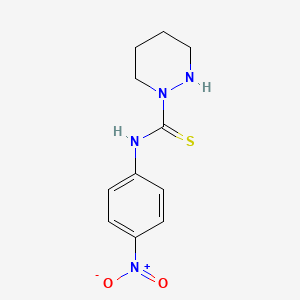
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14554664.png)
